molecular formula C4H10NO3P B126251 2-Pyrrolidinylphosphonic acid CAS No. 73858-59-0

2-Pyrrolidinylphosphonic acid

Cat. No. B126251
CAS RN: 73858-59-0
M. Wt: 151.1 g/mol
InChI Key: BTURSMUPRYMLJE-UHFFFAOYSA-N
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Description

2-Pyrrolidinylphosphonic Acid is an impurity of Alendronic Acid, which is a bone resorption inhibitor used to treat postmenopausal osteoporosis . It has a molecular formula of C4H10NO3P and a molecular weight of 151.10 .


Molecular Structure Analysis

The molecular structure of 2-Pyrrolidinylphosphonic Acid is characterized by a five-membered pyrrolidine ring with a phosphonic acid group attached .


Physical And Chemical Properties Analysis

2-Pyrrolidinylphosphonic Acid is a white to off-white solid. It is soluble in DMSO (sparingly, heated, sonicated), and slightly soluble in water. It has a predicted boiling point of 359.3±52.0°C and a melting point of 275°C (dec.). The predicted density is 1.42±0.1 g/cm3 .

Scientific Research Applications

  • Complex Formation and Antioxidant Properties : 2-Pyridylethylphosphinates, which are derivatives of hydroxyalkylphosphonic acids, demonstrate potential as complexones and antioxidants. These derivatives, containing pyridine fragments, are of particular interest due to their biological activity and usage in medicine (Prishchenko et al., 2008).

  • Coordination Chemistry : The interaction of 2-pyrrolidine-1-hydroxymethane-1,1-diphosphonic acid with palladium(II) in aqueous solutions has been studied. This research involved pH-potentiometry, UV–Vis spectrophotometry, and NMR spectroscopy, highlighting the compound's potential in forming metal complexes (Kozachkova et al., 2020).

  • Stimulating Compound in Agriculture : The synthesis of 1,4-polyisoprene support of 2-chloroethylphosphonic acid (ethephon) has been explored for its stimulating effects on latex production in rubber trees. This involves chemical fixation in the polyisoprene chains to create derivatives with prolonged stimulating activity (Derouet et al., 2003).

  • Ligand for Metal Phosphonates : Research on 2-pyridylmethylphosphonic acid has shown its utility as a multi-dentate ligand for creating various metal phosphonates. This study provides insights into the preferred metal geometry and coordination preferences, highlighting the ligand's versatility in coordination chemistry (Zavras et al., 2011).

  • Quantum Chemical Investigation : The molecular properties of substituted pyrrolidinones, including [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester, have been investigated using DFT and quantum-chemical calculations. This study is significant for understanding the electronic properties and potential applications of these compounds (Bouklah et al., 2012).

  • Synthesis Methodology : A method for preparing 2-pyrrolidinylphosphinic acid has been developed, demonstrating its synthesis in high yield from 1-pyrroline trimer and bis(trimethylsilyl) phosphonite. This provides a convenient approach for generating this compound and its homologues (Jiao et al., 1994).

  • Photophysical Properties : The effects of protonation on the photophysical properties of poly(2,5-pyridine diyl) have been explored. This study contributes to the understanding of the interaction of similar compounds with acids, affecting their optical properties (Monkman et al., 1998).

Future Directions

The pyrrolidine ring, a key feature of 2-Pyrrolidinylphosphonic Acid, is a versatile scaffold in drug discovery. It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, the future directions of 2-Pyrrolidinylphosphonic Acid could involve further exploration of its potential applications in medicinal chemistry and drug development.

properties

IUPAC Name

pyrrolidin-2-ylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO3P/c6-9(7,8)4-2-1-3-5-4/h4-5H,1-3H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTURSMUPRYMLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidinylphosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Sawka-Dobrowolska… - … Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) Structure of 5-oxo-2-pyrrolidinylphosphonic acid Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume …
Number of citations: 1 scripts.iucr.org
S Shatzmiller, BZ Dolitzky, R Meirovich… - Liebigs Annalen der …, 1991 - Wiley Online Library
The oxoiminium salts 4a, b, and 8 obtained by alkylation with Et 3 OBF 4 of the aldonitrones 3a, b, and 7 react with diphenyl hydrogen phosphite to give the N‐alkoxy α‐amino …
J Dussart, J Deschamp, E Migianu-Griffoni… - … Process Research & …, 2020 - ACS Publications
Phosphonates and their derivatives widely represent important pharmacophores in various classes of therapeutic agents from antivirals to antibiotics. Among these phosphonylated …
Number of citations: 10 pubs.acs.org

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